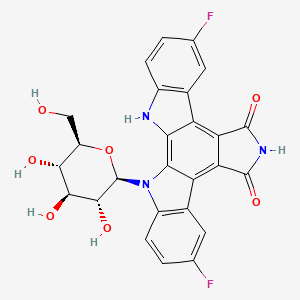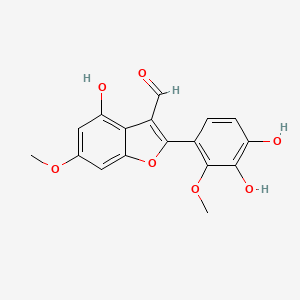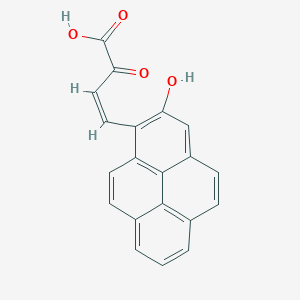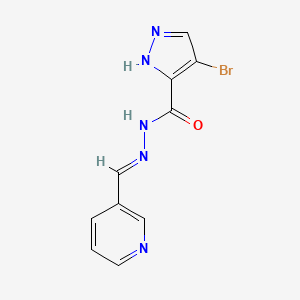
3-hydroxyadipyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxyadipyl-CoA is an acyl-CoA that results from formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 3-hydroxyadipic acid. It is a conjugate acid of a 3-hydroxyadipyl-CoA(5-).
3-Hydroxyadipyl-CoA belongs to the class of organic compounds known as 3-hydroxyacyl coas. These are organic compounds containing a 3-hydroxyl acylated coenzyme A derivative. Thus, 3-hydroxyadipyl-CoA is considered to be a fatty ester lipid molecule. 3-Hydroxyadipyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxyadipyl-CoA has been primarily detected in urine. Within the cell, 3-hydroxyadipyl-CoA is primarily located in the cytoplasm.
科学的研究の応用
1. Bio-based Production of Chemicals
3-Hydroxyadipyl-CoA plays a critical role in the bio-based production of chemicals. It is particularly significant in the fermentative production of 3-Hydroxypropionic acid (3-HP), which serves as a precursor for various commercially important chemicals like acrylic acid and acrylamide. Innovations in this area involve improving the production of 3-HP in yeast and bacteria through metabolic engineering, which includes enhancing precursor availability and cofactor supply (Chen et al., 2014), (Liu et al., 2016), (Yang et al., 2017).
2. Production of Biodegradable Plastics
3-Hydroxyadipyl-CoA is also instrumental in the production of Poly-3-hydroxyalkanoates (P(3HA)s), a type of biodegradable polymer. This is achieved by metabolically engineering PHA synthase enzymes to improve their activity or substrate specificity, thus facilitating the production of P(3HA)s from bio-renewable resources (Nomura & Taguchi, 2007).
3. Photosynthetic Production from CO2
Another application involves the use of cyanobacteria to produce 3-HP directly from CO2. This method utilizes the ability of cyanobacteria to fix CO2 and convert it into 3-HP through the expression of malonyl-CoA reductase. This represents a sustainable alternative for the production of 3-HP, contributing to the reduction of reliance on petrochemical processes (Wang et al., 2016).
4. Aerobic Catabolism in Bacteria
Research also shows that certain bacteria utilize 3-hydroxyadipyl-CoA in the aerobic catabolism of benzoate, a process that leads to various CoA thioesters. This pathway is significant for understanding microbial degradation of aromatic compounds and could have applications in bioremediation (Zaar et al., 2001).
5. Biotechnological Applications in E. coli
Engineering of E. coli for biosynthesis of polyhydroxyalkanoate (PHA) and 3-hydroxybutyrate also demonstrates the utility of 3-hydroxyadipyl-CoA. These biotechnological advancements are significant for producing bio-based plastics and other valuable chemicals from simple carbon sources like glucose or glycerol (Srirangan et al., 2016), (Lo et al., 2022).
特性
製品名 |
3-hydroxyadipyl-CoA |
|---|---|
分子式 |
C27H44N7O20P3S |
分子量 |
911.7 g/mol |
IUPAC名 |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,35,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,20-,21-,22+,26-/m1/s1 |
InChIキー |
OTEACGAEDCIMBS-FOLKQPSDSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
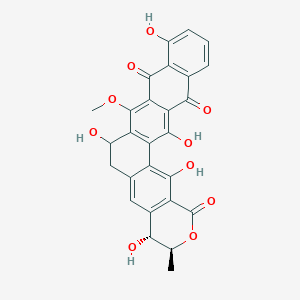
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
